

Spectroscopic Profile of 2-Phenylpentan-3-one: A Technical Guide

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Compound of Interest

Compound Name: 2-Phenylpentan-3-one

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the ketone **2-Phenylpentan-3-one** (C₁₁H₁₄O, Molar Mass: 162.23 g/mol).^{[1][2]} The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Phenylpentan-3-one**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

No complete, experimentally verified ¹H NMR dataset for **2-Phenylpentan-3-one** was found in the public domain at the time of this compilation. Predicted data based on structure-correlation is presented below for guidance.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35 - 7.20	m	5H	C ₆ H ₅ -
~3.85	q	1H	-CH(Ph)-
~2.55	q	2H	-C(O)CH ₂ -
~1.40	d	3H	-CH(CH ₃)-
~1.05	t	3H	-CH ₂ CH ₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific peak list for **2-Phenylpentan-3-one** is not readily available, the PubChem database indicates the existence of ¹³C NMR data.[2] Based on analogous compounds and spectral prediction, the following chemical shifts can be anticipated:

Chemical Shift (δ) ppm	Assignment
~212	C=O (Ketone)
~140	C (Quaternary, Phenyl)
~129	CH (Phenyl)
~128	CH (Phenyl)
~127	CH (Phenyl)
~55	-CH(Ph)-
~35	-C(O)CH ₂ -
~15	-CH(CH ₃)-
~8	-CH ₂ CH ₃

Infrared (IR) Spectroscopy

The presence of a vapor phase IR spectrum is noted in the PubChem database.^[2] Key absorption bands characteristic of the functional groups in **2-Phenylpentan-3-one** are expected in the following regions:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080 - 3030	m	C-H stretch (Aromatic)
~2970 - 2870	s	C-H stretch (Aliphatic)
~1715	s	C=O stretch (Ketone)
~1600, ~1495, ~1450	m-w	C=C stretch (Aromatic ring)

Mass Spectrometry (MS)

GC-MS data for **2-Phenylpentan-3-one** is available, indicating a molecular ion peak and characteristic fragmentation patterns.^[2]

m/z	Relative Intensity (%)	Assignment
162	[M] ⁺	Molecular Ion
105	[C ₆ H ₅ CHCH ₃] ⁺ (Benzylic cation)	
77	[C ₆ H ₅] ⁺ (Phenyl cation)	
57	[C(O)CH ₂ CH ₃] ⁺ (Propionyl cation)	
29	[CH ₂ CH ₃] ⁺ (Ethyl cation)	

Experimental Protocols

Detailed experimental methodologies for acquiring the spectroscopic data are provided below. These represent standard protocols for the analysis of ketones and aromatic compounds.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of purified **2-Phenylpentan-3-one** is accurately weighed and dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃).
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).
- The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.
- For ¹H NMR, the spectral width is typically set to 12-16 ppm. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation:

- For liquid samples, a thin film is prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

Instrumentation and Data Acquisition:

- The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

- A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

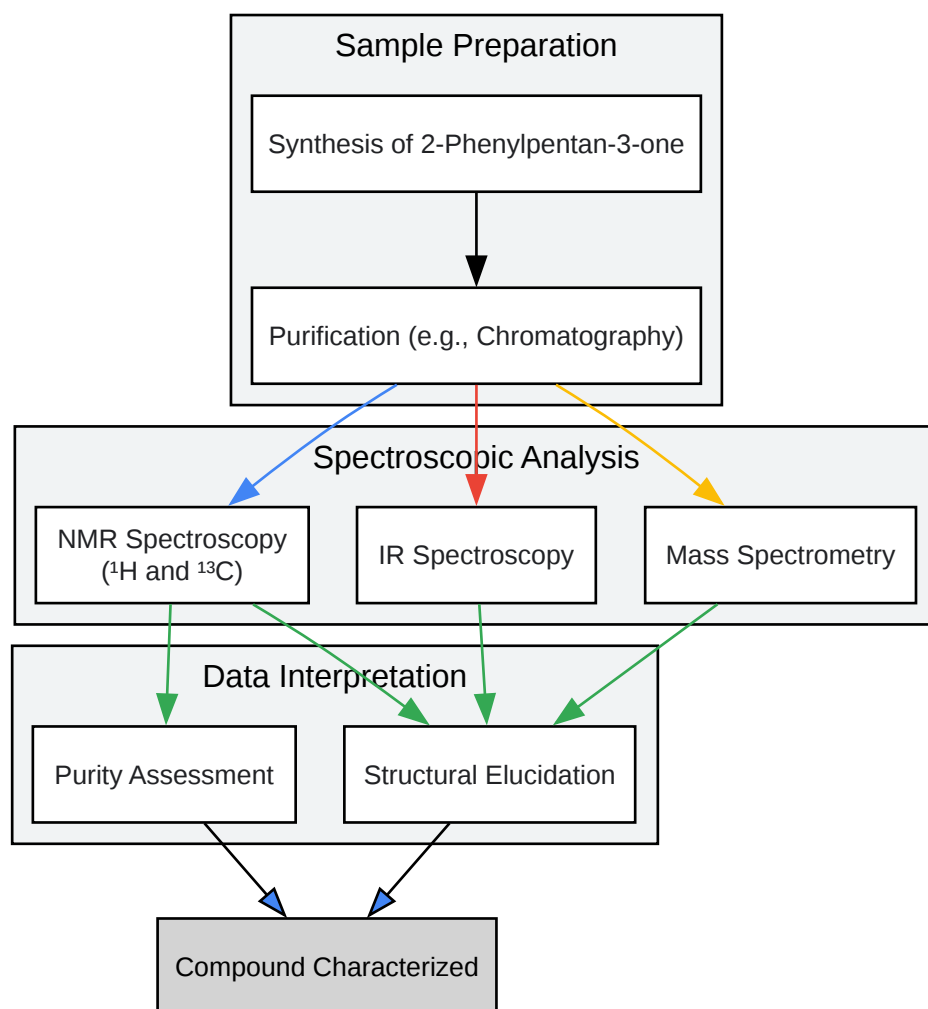
- A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
- For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the sample is injected into the GC inlet.

Instrumentation and Data Acquisition:

- For GC-MS, the sample is vaporized and separated on a capillary column (e.g., DB-5ms). The separated components are then introduced into the mass spectrometer.
- Electron Ionization (EI) at 70 eV is a common method for generating ions.
- The mass analyzer scans a typical mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of **2-Phenylpentan-3-one** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic characterization of **2-Phenylpentan-3-one**.

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References

- 1. 2-Phenylpentan-3-one | 16819-77-5 | Benchchem [benchchem.com]
- 2. 2-Phenylpentan-3-one | C₁₁H₁₄O | CID 4144524 - PubChem [pubchem.ncbi.nlm.nih.gov]

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